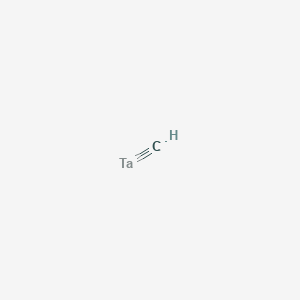

methylidynetantalum

Description

Properties

Molecular Formula |

CHTa |

|---|---|

Molecular Weight |

193.966 g/mol |

IUPAC Name |

methylidynetantalum |

InChI |

InChI=1S/CH.Ta/h1H; |

InChI Key |

NFFIWVVINABMKP-UHFFFAOYSA-N |

Canonical SMILES |

C#[Ta] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tantalum Methylidyne Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum methylidyne complexes, featuring a tantalum-carbon triple bond (Ta≡CH), represent a fascinating class of organometallic compounds. Their high reactivity and unique electronic structure make them valuable synthons in organic synthesis and potential catalysts in various chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of these highly reactive species. Due to the limited availability of comprehensive data on simple terminal tantalum methylidyne complexes, this guide will leverage data from closely related and well-characterized analogues, particularly tungsten methylidyne complexes, to provide a thorough understanding of their properties.

Synthesis of Tantalum Methylidyne and Related Complexes

The synthesis of terminal tantalum methylidyne complexes is a challenging endeavor due to their high reactivity. A common strategy involves the deprotonation or functionalization of precursor complexes, such as methylidene or alkylidyne species.

Synthetic Pathway: From Trimethyl to Methylidene Complex

One potential route to a methylidyne precursor, a methylidene complex, involves the photolysis of a tantalum trimethyl complex. This method has been demonstrated for the synthesis of [P2N2]Ta(CH2)(Me)[1].

Caption: Photolytic synthesis of a tantalum methylidene complex.

Synthetic Pathway: From Neopentylidene to Neopentylidyne Complex

A well-established route to tantalum alkylidyne complexes involves the deprotonation of an alkylidene precursor. The synthesis of a lithium neopentylidyne tantalum complex illustrates this approach[2][3].

References

The Dawn of High-Oxidation-State Alkylidynes: A Technical Guide to the Discovery of Tantalum Alkylidyne Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of tantalum alkylidyne catalysts, a landmark achievement in organometallic chemistry that opened new frontiers in carbon-carbon triple bond metathesis and the synthesis of complex molecules. We will explore the foundational concepts, present detailed experimental protocols for key complexes, and provide a structured overview of the quantitative data that defined these novel species.

Introduction: From Alkylidenes to Alkylidynes

The journey to tantalum alkylidyne catalysts was not a serendipitous accident but rather a logical progression building upon the groundbreaking work on high-oxidation-state transition metal alkylidene (M=C) complexes. In the early 1970s, the laboratory of Richard R. Schrock was deeply immersed in the synthesis and reactivity of tantalum alkylidenes. A pivotal intellectual leap was the idea that an alkylidene ligand, with a proton on the alpha-carbon, could itself be deprotonated to generate a new class of compounds with a metal-carbon triple bond: the alkylidynes (M≡C). This concept was realized in 1975 with the synthesis of the first tantalum "carbyne" (an earlier term for alkylidyne) complex, a discovery that fundamentally expanded the understanding of metal-carbon multiple bonds and laid the groundwork for a new class of catalysts.

The Foundational Discovery: Synthesis of a Tantalum Neopentylidyne Complex

The first tantalum alkylidyne complex was prepared by the deprotonation of a tantalum neopentylidene complex. This demonstrated that the α-hydrogen of the alkylidene ligand was sufficiently acidic to be removed by a strong base, leading to the formation of a metal-carbon triple bond.

Logical Workflow: From Alkylidene to Alkylidyne

Caption: Logical progression from a tantalum alkyl to an alkylidene and finally to the first alkylidyne complex.

Experimental Protocols

Synthesis of [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃]

This synthesis is adapted from modern procedures based on the original discovery.

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Neopentyllithium (LiCH₂CMe₃) solution in hexane

-

n-Butyllithium (n-BuLi) solution in hexane

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Pentane, anhydrous

-

Hexane, anhydrous

Procedure:

-

Synthesis of Ta(CH₂ᵗBu)₃Cl₂: A solution of neopentyllithium (3.0 equivalents) in hexane is added dropwise to a stirred slurry of tantalum(V) chloride (1.0 equivalent) in pentane at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is filtered to remove LiCl, and the solvent is removed under vacuum to yield Ta(CH₂ᵗBu)₃Cl₂ as a yellow solid.

-

Synthesis of Ta(CHCMe₃)(CH₂CMe₃)₃: To a solution of Ta(CH₂ᵗBu)₃Cl₂ (1.0 equivalent) in pentane, a solution of neopentyllithium (2.0 equivalents) is added at -78 °C. The reaction mixture is slowly warmed to room temperature and stirred for 2 hours, during which a color change to orange is observed. This step generates the tantalum neopentylidene complex in situ.

-

Synthesis of [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃]: The solution containing the tantalum neopentylidene complex is cooled to -40 °C. Freshly distilled THF (4.0 equivalents) is added, followed by the dropwise addition of a hexane solution of n-butyllithium (1.1 equivalents). The resulting solution is stirred at room temperature for 1 hour. The volatiles are then removed under vacuum to yield a yellow solid. The product, [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃], is recrystallized from a minimal amount of pentane at -40 °C.

Quantitative Data

The characterization of these novel tantalum alkylidyne complexes was crucial to establishing their structure and bonding. Below are tables summarizing typical spectroscopic data for tantalum alkylidyne and related precursor complexes.

Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in ppm)

| Complex | Ligand Protons | Chemical Shift (δ) |

| Ta(CHCMe₃)(CH₂CMe₃)₃ | CH CMe₃ (alkylidene α-H) | ~10-12 |

| CHCMe₃ (alkylidene t-butyl) | ~1.2-1.4 | |

| CH₂ CMe₃ (neopentyl) | ~1.5-2.0 | |

| CH₂CMe₃ (neopentyl) | ~0.9-1.1 | |

| [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃] | Ta≡CCMe₃ (alkylidyne t-butyl) | ~1.3-1.5 |

| CH₂ CMe₃ (neopentyl) | ~1.8-2.2 | |

| CH₂CMe₃ (neopentyl) | ~1.0-1.2 |

Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in ppm)

| Complex | Carbon Atom | Chemical Shift (δ) |

| Ta(CHCMe₃)(CH₂CMe₃)₃ | Ta=C H (alkylidene α-C) | ~250-280 |

| [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃] | Ta≡C (alkylidyne α-C) | ~280-320 |

Catalytic Applications and Significance

The discovery of tantalum alkylidyne complexes was a watershed moment in organometallic chemistry. These compounds were among the first well-defined, high-oxidation-state alkylidyne complexes and served as crucial precursors for the development of highly active alkyne metathesis catalysts.

Alkyne Metathesis

Tantalum alkylidyne complexes, while not always the most practical catalysts themselves due to their high reactivity, provided the proof-of-concept for the [2+2] cycloaddition mechanism of alkyne metathesis. This understanding paved the way for the development of more stable and selective molybdenum and tungsten alkylidyne catalysts that are now widely used in organic synthesis.

Synthetic Workflow: Catalytic Alkyne Metathesis

Caption: Generalized catalytic cycle for alkyne metathesis mediated by a tantalum alkylidyne catalyst.

Conclusion

The discovery of tantalum alkylidyne catalysts was a triumph of rational design in organometallic chemistry. It not only introduced a new class of metal-ligand multiple bonds but also provided the fundamental insights necessary for the development of powerful catalytic methodologies. The principles established through the study of these early tantalum complexes continue to influence the design of new catalysts for a wide range of chemical transformations, underscoring the enduring legacy of this pivotal discovery.

References

In-Depth Technical Guide to the Electronic Structure of Tantalum Carbyne Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of tantalum carbyne compounds, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental concepts to facilitate a deeper understanding of these complex organometallic species.

Introduction to Tantalum Carbyne Compounds

Tantalum, a Group 5 transition metal, forms a diverse array of organometallic compounds. Among these, tantalum carbyne complexes, which feature a metal-carbon triple bond (Ta≡C-R), are of significant interest due to their unique reactivity and potential applications in catalysis and organic synthesis. The high oxidation state of tantalum in these compounds, typically +5, influences the electronic structure and reactivity of the metal center.

The nature of the tantalum-carbon triple bond is a key feature of these molecules. It consists of one σ-bond and two π-bonds, arising from the overlap of the metal d-orbitals with the carbon p-orbitals. The substituents on the carbyne carbon and the ancillary ligands on the tantalum center play a crucial role in modulating the electronic properties and stability of the complex. Understanding the intricate details of the electronic structure is paramount for designing novel catalysts and reagents.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative tantalum carbyne and related compounds, providing a basis for comparison across different ligand environments.

Table 1: Selected Bond Distances and Angles for Tantalum Carbyne and Related Complexes

| Compound | Ta≡C Bond Length (Å) | Ta-C-R Angle (°) | Other Relevant Bond Lengths (Å) | Reference |

| [Ta(CC(CH₃)₃)(CH₂C(CH₃)₃)₃]⁻ | 1.76(2) | 165(1) | - | [1] |

| (CO)₄(I)WC(C₆H₅) | 1.90(5) | 162(4) | - | [1] |

| (CO)₄(I)CrC(CH₃) | 1.69(1) | 180 (fixed) | - | [1] |

| (CO)₃--INVALID-LINK--CrC(CH₃) | 1.68(3) | 177(3) | - | [1] |

Experimental Protocols

The synthesis and characterization of tantalum carbyne compounds require rigorous anaerobic and moisture-free techniques due to their high reactivity.

General Synthetic Approach: Deprotonation of a Tantalum Carbene Complex

A common route to tantalum carbyne complexes involves the deprotonation of the α-carbon of a precursor tantalum carbene (alkylidene) complex.[1]

Protocol:

-

Starting Material: A tantalum carbene complex, such as Ta[CH₂C(CH₃)₃]₃[CHC(CH₃)₃], is prepared.

-

Deprotonation: The carbene complex is treated with a strong base, typically an organolithium reagent like butyllithium, in the presence of a chelating diamine (e.g., N,N'-dimethylpiperazine, dmp).

-

Reaction Conditions: The reaction is carried out in an inert, non-polar solvent such as hexane.

-

Isolation: The resulting "lithio-carbene" complex, which is best described as a carbyne, is isolated. For example, [Ta(CH₂C(CH₃)₃)₃(CC(CH₃)₃)][Li(dmp)].[1]

-

Crystallization: Crystals suitable for X-ray diffraction can often be obtained by cooling a saturated solution of the complex in a non-polar solvent like pentane.[1]

Characterization Methods

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of tantalum carbyne complexes, providing precise bond lengths and angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for characterizing the structure and purity of these complexes in solution. The carbyne carbon resonance in ¹³C NMR is typically found in a characteristic downfield region.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the ligands and, in some cases, the Ta≡C bond.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and bonding in tantalum carbyne complexes. These calculations can provide insights into molecular orbital compositions, charge distributions, and reaction mechanisms.

Visualizations

Logical Relationship: Formation of a Tantalum Carbyne Complex

The following diagram illustrates the logical progression from a tantalum pentahalide starting material to a tantalum carbyne complex via intermediate alkyl and carbene species.

Caption: Logical flow from a tantalum precursor to a carbyne complex.

Experimental Workflow: Synthesis and Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of a tantalum carbyne compound.

Caption: A typical workflow for synthesizing and characterizing tantalum carbynes.

Conclusion

The electronic structure of tantalum carbyne compounds is a rich and complex field of study. The interplay between the high-valent tantalum center, the triply bonded carbyne ligand, and the ancillary ligands gives rise to a wide range of structural and reactive properties. A thorough understanding of their electronic structure, supported by detailed experimental and computational analysis, is crucial for the continued development of these fascinating molecules and their application in various fields of chemistry.

References

An In-depth Technical Guide to the Bonding and Reactivity of Tantalum-Carbon Triple Bonds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, bonding, and reactivity of organometallic compounds featuring a tantalum-carbon triple bond (Ta≡C), commonly known as tantalum alkylidyne complexes. These highly reactive species are of significant interest in synthetic chemistry and catalysis. This document details their electronic structure, methods of preparation, and diverse reactivity patterns, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Bonding and Electronic Structure of the Tantalum-Carbon Triple Bond

The tantalum-carbon triple bond in alkylidyne complexes is a result of the overlap between the d-orbitals of the tantalum atom and the sp-hybridized carbon atom. This interaction leads to the formation of one strong σ-bond and two weaker π-bonds. The significant triple bond character of the Ta≡C bond is supported by spectroscopic and crystallographic data. For instance, the Ta-C bond length in these complexes is significantly shorter than that observed in tantalum-carbon double (alkylidene) or single (alkyl) bonds.[1]

Computational studies, such as Density Functional Theory (DFT), have provided further insight into the electronic structure of these complexes. These studies help in understanding the nature of the frontier molecular orbitals, which are crucial in determining the reactivity of the Ta≡C bond towards various reagents.[2][3][4]

Synthesis of Tantalum Alkylidyne Complexes

The synthesis of tantalum alkylidyne complexes often involves the deprotonation of a tantalum alkylidene (Ta=CHR) complex. A common and versatile starting material is the ate-complex [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1), which can be prepared in high yield.[5] This complex serves as a valuable precursor for the synthesis of a variety of other tantalum alkylidyne derivatives through salt metathesis reactions.[1][5]

Tantalum alkylidyne complexes can be stabilized by a variety of ancillary ligands, including phosphines, aryloxides, and alkoxides. The choice of these ligands can significantly influence the stability and reactivity of the Ta≡C bond.

Key Synthetic Protocols

A detailed experimental protocol for the synthesis of the precursor complex [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) is provided in the Experimental Protocols section. This procedure is adapted from published literature and involves the reaction of [Ta(CH₂tBu)₃(CHtBu)] with n-butyllithium in the presence of tetrahydrofuran.[5]

Reactivity of the Tantalum-Carbon Triple Bond

The tantalum-carbon triple bond exhibits a rich and diverse reactivity, engaging with a wide range of substrates. The polarity of the Ta≡C bond, with a partial positive charge on the tantalum and a partial negative charge on the carbon, dictates its interactions with both electrophiles and nucleophiles.

Reactions with Coinage Metals

Tantalum alkylidyne complexes react with coinage metal halides, such as (IPr)MCl (where M = Cu, Ag, Au and IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), via salt metathesis to form heterobimetallic complexes.[1][5] In these products, the coinage metal is π-bonded to the Ta≡C unit. This interaction can induce unusual tautomerism, leading to an equilibrium between the alkylidyne alkyl and bis-alkylidene forms.[5]

Reaction with Carbon Dioxide

The reaction of tantalum alkylidyne complexes with carbon dioxide (CO₂) can lead to deoxygenative carbyne transfer. For instance, the bimetallic tantalum/coinage metal complexes react with CO₂ to yield rare examples of coinage metal ketenyl species, (tBuCCO)M(IPr).[5][6] This transformation is believed to proceed through a [2+2] cycloaddition of CO₂ across the Ta-C bond, followed by rearrangement.[5]

Reactions with Alkynes

Tantalum alkylidyne complexes can react with alkynes, leading to C-C bond formation. These reactions can proceed through various pathways, including cycloaddition and insertion reactions, to form new organometallic and organic products.[6]

Reactions with Aldehydes and Ketones

The nucleophilic character of the alkylidyne carbon allows for reactions with electrophilic substrates such as aldehydes and ketones. These reactions typically involve the addition of the Ta≡C bond across the C=O double bond, which can lead to the formation of new C-C and C-O bonds.[7][8][9]

Quantitative Data

The following tables summarize key quantitative data for representative tantalum alkylidyne complexes and their derivatives.

Table 1: Selected Bond Lengths and Angles for Tantalum Alkylidyne Complexes

| Complex | Ta≡C Bond Length (Å) | Ta-C-C Angle (°) | Reference |

| [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) | 1.838(3) | 166.4(2) | [6] |

| [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] | 1.844(2) | - | [1] |

| Ta(CPh)(Cp*)₂(PMe₃) | 1.849(8) | - | [1] |

Table 2: ¹³C NMR Chemical Shifts for the Alkylidyne Carbon

| Complex | Solvent | ¹³C Chemical Shift (ppm) | Reference |

| [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) | C₆D₆ | 275.4 | [6] |

| [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] | C₆D₆ | 298.1 | [6] |

| [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | C₆D₆ | 289.0 | [6] |

| [Ta(CH₂tBu)₃(μ-CtBu)Au(IPr)] | C₆D₆ | 280.2 | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key tantalum alkylidyne complexes.

Synthesis of [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1)

This procedure is adapted from a published method.[5]

Materials:

-

[Ta(CH₂tBu)₃(CHtBu)] (500 mg, 1.08 mmol, 1.0 equiv)

-

n-Butyllithium (1.6 M in hexanes, 0.77 mL, 1.23 mmol, 1.1 equiv)

-

Tetrahydrofuran (THF) (0.35 mL, 4.32 mmol, 4.0 equiv)

-

Pentane (anhydrous)

-

Hexanes (anhydrous)

Procedure:

-

In a glovebox, dissolve [Ta(CH₂tBu)₃(CHtBu)] in 10 mL of pentane in a Schlenk flask.

-

Add THF to the solution.

-

Cool the orange solution to -40 °C.

-

Add the n-butyllithium solution dropwise to the cooled solution.

-

Allow the resulting solution to warm to room temperature and stir for 1 hour.

-

Remove the volatiles under vacuum to yield a yellow solid.

-

Wash the solid with a minimum amount of pentane and dry under vacuum to afford [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] as a yellow powder.

Synthesis of [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)]

This procedure is adapted from a published method.[5]

Materials:

-

[Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (300 mg, 0.49 mmol, 1.0 equiv)

-

(IPr)CuCl (237 mg, 0.49 mmol, 1.0 equiv)

-

Pentane (anhydrous)

Procedure:

-

In a glovebox, suspend (IPr)CuCl in 4 mL of pentane in a Schlenk flask.

-

In a separate flask, dissolve [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] in 10 mL of pentane.

-

Add the solution of the tantalum complex dropwise to the suspension of the copper complex at room temperature.

-

Stir the resulting solution at room temperature for 1 hour.

-

Filter the solution to remove the LiCl precipitate.

-

Remove the volatiles from the filtrate under vacuum to yield [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] as an orange solid (yield: 93%).[5]

Conclusion

Tantalum alkylidyne complexes are a fascinating class of compounds with a rich and varied chemistry. The highly reactive tantalum-carbon triple bond allows for a wide range of transformations, making these complexes valuable reagents and potential catalysts in organic synthesis. Further exploration of their reactivity, particularly with a broader scope of organic substrates, will undoubtedly lead to the development of novel synthetic methodologies. The ability to tune the properties of the Ta≡C bond through the judicious choice of ancillary ligands provides a powerful tool for controlling the outcome of these reactions. This guide serves as a foundational resource for researchers interested in harnessing the synthetic potential of these remarkable organometallic species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A theoretical study on Ta(n)+ cluster cations: structural assignments, stability, and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The electronic structure of tantalum (oxy)nitrides TaON and TaN - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. longdom.org [longdom.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Early Transition Metal Methylidyne Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early transition metal methylidyne complexes, characterized by a metal-carbon triple bond (M≡CH), are a class of organometallic compounds with significant interest in fundamental chemistry and catalysis. Their high reactivity and unique electronic structure make them valuable precursors and intermediates in a variety of chemical transformations, including olefin metathesis and the modeling of Fischer-Tropsch synthesis. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of these important molecules, with a focus on complexes of tungsten, tantalum, and molybdenum.

Synthesis of Early Transition Metal Methylidyne Complexes

The synthesis of early transition metal methylidyne complexes often involves the transformation of precursor complexes, such as metal chlorides or alkylidenes. Key synthetic strategies include α-hydrogen abstraction, protodesilylation, and reactions with organoaluminum reagents.

Synthesis via Reaction with Organoaluminum Reagents

A notable method for the preparation of tungsten methylidyne complexes involves the reaction of a tungsten chloride precursor with an aluminum alkyl, followed by the addition of a chelating ligand. For instance, the reaction of WCl₂(PMe₃)₄ with two equivalents of AlMe₃ in toluene, followed by the addition of tetramethylethylenediamine (tmeda), yields the orange-yellow complex W(CH)(Cl)(PMe₃)₄ in approximately 60% yield[1].

Synthesis via Protodesilylation

Another effective route to methylidyne complexes is the fluoride-mediated protodesilylation of silylcarbyne precursors. This method has been successfully employed for the synthesis of stable tungsten methylidyne complexes. The process typically involves the reaction of a silylcarbyne complex with a fluoride source, such as moist tetrabutylammonium fluoride ([Bu₄N]F), to cleave the C-Si bond and generate the M≡CH functionality.

Spectroscopic and Structural Characterization

The definitive characterization of early transition metal methylidyne complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. The key diagnostic feature in the ¹H NMR spectrum is the resonance of the methylidyne proton, which typically appears at a downfield chemical shift. In the ¹³C NMR spectrum, the methylidyne carbon resonance is also significantly downfield. For tungsten complexes, ¹⁸³W NMR can provide additional structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for identifying the M≡C stretching frequency, which provides insight into the strength of the metal-carbon triple bond. These vibrational modes are typically observed in the fingerprint region of the IR spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including precise bond lengths and angles. This data is crucial for understanding the bonding and steric environment around the metal center.

Quantitative Data Summary

The following tables summarize key quantitative data for representative early transition metal methylidyne and related complexes.

| Complex | Metal | M≡C Bond Length (Å) | Ta-CNp Bond Length (Å) | Ta-Os Bond Distance (Å) | Reference |

| [Ta(CH₂tBu)₃(μ-H)₃OsCp*] | Ta, Os | - | 2.137(5) (avg) | 2.4817(2) | [2] |

| Ta Crystal (for comparison) | Ta | - | - | 2.87 (Ta-Ta) | [3] |

Table 1: Selected Bond Lengths from X-ray Crystallography Data.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of these sensitive compounds. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

General Considerations

All glassware should be rigorously dried in an oven at high temperatures (e.g., 150 °C) for at least 12 hours prior to use. Solvents for air- and moisture-sensitive reactions should be dried and deoxygenated using appropriate methods, such as a solvent purification system, and stored over molecular sieves.

Synthesis of Bn₃Ta=NCMe₃

This protocol describes the synthesis of a tantalum imido complex, a common precursor in early transition metal chemistry.

-

In an inert atmosphere glovebox, charge a reaction vessel with the appropriate starting tantalum chloride complex.

-

Add 150 mL of toluene to the vessel to dissolve the solid.

-

Slowly add the required equivalents of the benzyl Grignard reagent.

-

The reaction mixture is stirred, and the insoluble MgCl₂ is separated by cannula filtration.

-

The toluene is removed from the filtrate under vacuum to yield the product as a bright yellow solid.

-

Crystals suitable for X-ray diffraction can be grown from a concentrated ether solution at -40 °C.[4]

Characterization Data for Bn₃Ta=NCMe₃:

-

¹H NMR (C₆D₆, 500 MHz): δ 7.02 (m, 9H, ArH), 6.68 (m, 6H, ArH), 1.66 (s, 6H, CH₂Ph), 1.39 (s, 9H, CMe₃).[4]

-

¹³C{¹H} NMR (C₆D₆, 125 MHz): δ 136.4 (Ar), 130.1 (Ar), 129.9 (Ar), 125.7 (Ar), 67.9 (CMe₃), 67.6 (CH₂Ph), 33.1 (CMe₃).[4]

-

Elemental Analysis: Calculated for C, 57.15; H, 5.76; N, 2.67. Found C, 57.46; H, 5.97; N, 2.65.[4]

Reactivity and Applications

Early transition metal methylidyne complexes are highly reactive species that participate in a range of chemical transformations.

Migratory Insertion Reactions

Tantalum imido complexes can undergo migratory insertion reactions with carbodiimides. For example, heating a solution of Bn₃Ta=NCMe₃ with diisopropylcarbodiimide results in the insertion of the carbodiimide into two of the tantalum-benzyl bonds.[4]

Modeling Fischer-Tropsch Synthesis

Heterobimetallic μ-methylidyne complexes have been synthesized to model fundamental steps in the Fischer-Tropsch synthesis. These studies suggest that methylidyne species can arise from the hydrogenation of surface-bound carbon atoms in the proposed "carbido mechanism".

Visualizations of Key Processes

The following diagrams illustrate key synthetic pathways and logical relationships in the chemistry of early transition metal methylidyne complexes.

Conclusion

Early transition metal methylidyne complexes represent a fascinating and synthetically versatile class of compounds. Their continued study is expected to lead to the development of new catalytic processes and a deeper understanding of fundamental organometallic reaction mechanisms. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers in academic and industrial settings, including those in the field of drug development where novel catalytic methods are of increasing importance.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. CO2 cleavage by tantalum/M (M = iridium, osmium) heterobimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Neutral and Cationic Alkyl Tantalum Imido Complexes: Synthesis and Migratory Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of Methylidynetantalum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic techniques and expected spectral signatures for the identification and characterization of methylidynetantalum (CHTa), a simple yet reactive organometallic species. While the parent CHTa molecule is highly reactive and has not been isolated in a stable form, this document extrapolates from the well-documented spectroscopic data of related tantalum methylidene and alkylidyne complexes to provide a predictive framework for its identification. This guide is intended to assist researchers in designing experiments and interpreting data for the potential detection and characterization of this and similar transient species.

Introduction

This compound (CHTa) represents the simplest tantalum alkylidyne complex, featuring a formal triple bond between the tantalum and carbon atoms. The high reactivity of such species makes their direct observation challenging. However, understanding their spectroscopic properties is crucial for mechanistic studies in organometallic chemistry, catalysis, and materials science. This guide outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for the characterization of CHTa, with a focus on the expected quantitative data and experimental protocols.

Predicted Spectroscopic Data for this compound (CHTa)

The following tables summarize the predicted spectroscopic data for the methylidyne fragment in a hypothetical CHTa molecule, based on data from analogous tantalum alkylidyne and methylidene complexes.

Table 1: Predicted NMR Spectroscopic Data for the Methylidyne Fragment

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant | Notes |

| 13C | 280 - 350 | The downfield chemical shift is highly characteristic of a metal-carbon triple bond. For instance, the 13C{1H} NMR spectrum of a tantalum-neopentylidyne complex shows a distinct resonance at 281.77 ppm for the Ta≡C moiety[1]. | |

| 1H | 10 - 15 | 1JCH ≈ 250 Hz | The proton chemical shift is expected to be significantly downfield. The one-bond carbon-proton coupling constant is expected to be large due to the high s-character of the C-H bond. |

Table 2: Predicted Infrared (IR) Spectroscopic Data for the Methylidyne Fragment

| Vibrational Mode | Frequency Range (cm-1) | Intensity | Notes |

| ν(C-H) | 3200 - 3300 | Medium to Strong | This stretching frequency is characteristic of a C-H bond on an sp-hybridized carbon[2][3]. |

| ν(Ta≡C) | 1200 - 1400 | Medium to Strong | The position of this band can be sensitive to the electronic environment at the tantalum center. |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound (CHTa)

| Ion | m/z Ratio | Isotopic Pattern | Notes |

| [CHTa]+ | 194.95 | Dominated by 181Ta (99.988%) and 12C (98.9%) | The mass spectrum should show a clear molecular ion peak corresponding to the sum of the most abundant isotopes of Ta, C, and H. High-resolution mass spectrometry would be essential to confirm the elemental composition. |

Experimental Protocols

Synthesis and Sample Handling

The synthesis of a this compound species would likely involve the α-abstraction from a tantalum methyl or methylidene complex. For example, photolysis has been used to convert a tantalum trimethyl complex to a methylidene species with the elimination of methane[4]. A similar strategy, perhaps involving a stronger activating agent, might generate a methylidyne.

Due to the expected high reactivity of CHTa, all manipulations would need to be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated. Low temperatures would likely be required to stabilize the complex.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for sensitivity and resolution.

-

Sample Preparation: The sample should be dissolved in a deuterated solvent that is inert to the complex (e.g., d8-toluene, C6D6).

-

1H NMR: A standard one-pulse experiment would be used to acquire the proton spectrum. The downfield region should be carefully examined for a low-integration signal corresponding to the methylidyne proton.

-

13C NMR: A proton-decoupled 13C{1H} experiment is crucial for identifying the characteristic downfield resonance of the Ta≡C carbon. Due to the potentially long relaxation time of the quaternary-like carbyne carbon, a longer relaxation delay may be necessary. A coupled 13C NMR or a DEPTQ experiment would be required to confirm the presence of a C-H bond and measure the 1JCH coupling constant.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a cryostat accessory for low-temperature measurements.

-

Sample Preparation: The sample can be prepared as a thin film on a KBr or NaCl plate by evaporating the solvent under reduced pressure at low temperature. Alternatively, a solution-state spectrum can be obtained using a specialized low-temperature cell with IR-transparent windows.

-

Data Acquisition: Spectra should be collected over the mid-IR range (4000-400 cm-1). A background spectrum of the solvent and/or sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: The sample should be introduced into the mass spectrometer under anaerobic conditions, possibly using a glovebox-interfaced source, to prevent decomposition.

-

Data Acquisition: The mass spectrum should be acquired in positive ion mode. The isotopic pattern of the molecular ion peak should be carefully analyzed to confirm the presence of tantalum.

Logical Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of a putative this compound complex.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

Conclusion

The spectroscopic identification of this compound requires a multi-technique approach and careful experimental design due to its expected high reactivity. By leveraging the predictive power of NMR, IR, and mass spectrometry, and by drawing analogies from stable tantalum alkylidyne and methylidene complexes, researchers can be well-equipped to identify and characterize this and other transient organometallic species. The data and protocols outlined in this guide provide a foundational framework for such investigations.

References

- 1. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. pubs.acs.org [pubs.acs.org]

theoretical studies of tantalum alkylidyne formation

An In-depth Technical Guide on the Theoretical Studies of Tantalum Alkylidyne Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum alkylidyne complexes are a class of organometallic compounds featuring a metal-carbon triple bond. These reactive species are pivotal in various catalytic processes and synthetic applications. Understanding the mechanisms of their formation is crucial for the rational design of new catalysts and reagents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction pathways, transition states, and thermodynamics governing the synthesis of these complexes. This guide summarizes the key theoretical approaches and findings related to the formation of tantalum alkylidynes, with a focus on the prevalent α-hydrogen abstraction mechanism.

While comprehensive theoretical studies dedicated exclusively to the formation of tantalum alkylidynes are not abundant in publicly accessible literature, a coherent picture can be assembled from related experimental work, analogous computational studies on other early transition metals, and theoretical investigations of subsequent reactions of tantalum alkylidynes.

The α-Hydrogen Abstraction Pathway

The primary mechanism for the formation of a tantalum alkylidyne is the intramolecular α-hydrogen abstraction from a precursor tantalum alkylidene complex. This process involves the transfer of a hydrogen atom from the α-carbon of the alkylidene ligand to the metal center, leading to the formation of a metal-hydride and the simultaneous transformation of the metal-carbon double bond into a triple bond.

This transformation can be represented by the following general scheme:

where L represents the ancillary ligands, and R is an alkyl or aryl group.

Theoretical and Computational Protocols

A robust theoretical investigation of the tantalum alkylidyne formation pathway typically involves the following computational protocol, based on methodologies reported for similar systems.[1]

3.1. Geometry Optimization

The first step in a theoretical study is the geometry optimization of the reactant (alkylidene), product (alkylidyne hydride), and the transition state connecting them. This is performed to find the lowest energy conformation for each species.

3.2. Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm the nature of the stationary points.

-

Reactants and Products: Should have all real (positive) frequencies.

-

Transition States: Should have exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and forming during the reaction.

3.3. Energy Profile Calculation

Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction energies and activation barriers. The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) are the key thermodynamic parameters that determine the feasibility and rate of the reaction.

3.4. Typical Computational Details

Based on theoretical studies of tantalum and other early transition metal complexes, a common computational approach would involve:[1]

| Parameter | Specification |

| Method | Density Functional Theory (DFT) |

| Functional | B3PW91, B3LYP, M06 |

| Basis Set (Ta) | Stuttgart/Dresden (SDD) effective core potential |

| Basis Set (other atoms) | 6-31G(d,p) or def2-SVP |

| Solvation Model | PCM or SMD to simulate solvent effects |

Quantitative Data

The study investigated the equilibrium between a tantalum alkyl/alkylidyne complex and its bis(alkylidene) tautomer, a process that involves a Ta-assisted hydrogen transfer from a neopentyl group to the alkylidyne carbon.[1]

Table 1: Calculated Free Energy Barrier for Tautomerism in a Tantalum Complex [1]

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) |

| [Ta(CH₂ᵗBu)₃(μ-CᵗBu)M(IPr)] ⇌ [Ta(CHᵗBu)(CH₂ᵗBu)₂(μ-CHᵗBu)M(IPr)] | B3PW91 | 30-31 |

M = Cu, Ag, Au; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

This calculated barrier for a hydrogen transfer reaction in a tantalum complex suggests that the α-hydrogen abstraction to form an alkylidyne is a thermally accessible process.

Signaling Pathways and Experimental Workflows

5.1. Logical Workflow for Theoretical Investigation

The following diagram illustrates the typical workflow for a theoretical study of tantalum alkylidyne formation.

5.2. Proposed Reaction Pathway for Tantalum Neopentylidyne Formation

The formation of a tantalum neopentylidyne complex from a neopentylidene precursor via α-hydrogen abstraction can be visualized as follows. This process is often reversible.[2][3]

Conclusion

Theoretical studies are a powerful tool for understanding the formation of tantalum alkylidyne complexes. While dedicated computational studies on the formation of these species are still emerging, analogies to other systems and theoretical investigations of related reactions provide a solid foundation for understanding the governing principles. The α-hydrogen abstraction from an alkylidene precursor is the key mechanistic step, and DFT calculations can effectively model this process to predict reaction energetics and transition state structures. Future computational work will undoubtedly provide more detailed insights, aiding in the development of novel synthetic methodologies and catalytic applications for this important class of organometallic compounds.

References

A Historical Overview of Tantalum Carbyne Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of organometallic chemistry has been significantly shaped by the discovery and exploration of metal-carbon multiple bonds. Among these, the tantalum-carbon triple bond, characteristic of tantalum carbyne (or alkylidyne) complexes, has carved out a unique and important niche. This technical guide provides a comprehensive historical overview of tantalum carbyne chemistry, detailing key discoveries, synthetic methodologies, structural and spectroscopic properties, and emerging applications, with a particular focus on aspects relevant to researchers in the chemical and pharmaceutical sciences.

A Journey Through Time: The Dawn of Tantalum Carbyne Chemistry

The story of tantalum carbyne chemistry begins in the mid-1970s, a period of burgeoning interest in high-valent organometallic complexes. A pivotal moment arrived in 1975 when Richard R. Schrock, a trailblazer in the field of metal-alkylidene and -alkylidyne chemistry, reported the synthesis and characterization of the first tantalum carbyne complex. This seminal work laid the foundation for a new area of research, demonstrating the accessibility of a tantalum-carbon triple bond and opening the door to exploring its unique reactivity.

The initial discovery stemmed from investigations into the chemistry of tantalum alkylidene complexes. Schrock's group found that deprotonation of a tantalum neopentylidene complex, Ta(CHCMe₃)(CH₂CMe₃)₃, using butyllithium in the presence of a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA), resulted in the formation of a lithium adduct of the corresponding neopentylidyne complex, [Li(TMEDA)][Ta(≡CCMe₃)(CH₂CMe₃)₃]. This discovery was significant not only for isolating the first tantalum carbyne but also for establishing a synthetic route to these fascinating molecules.

Following this initial breakthrough, the field gradually expanded, with researchers exploring different ligand environments and synthetic strategies to stabilize the highly reactive tantalum-carbon triple bond. The development of sterically demanding ancillary ligands, such as bulky alkoxides and amides, proved crucial in preventing decomposition pathways and allowing for the isolation and structural characterization of a wider range of tantalum carbyne complexes.

Synthesis of Tantalum Carbyne Complexes: A Methodological Overview

The synthesis of tantalum carbyne complexes primarily relies on a few key strategies, often involving the transformation of other organotantalum precursors.

Deprotonation of α-C-H Bonds in Alkylidene Ligands

As demonstrated in the initial discovery, the deprotonation of an α-C-H bond in a tantalum alkylidene complex is a fundamental route to tantalum carbynes. This method typically involves the use of a strong, non-nucleophilic base.

Experimental Protocol: Synthesis of [Li(tmeda)][Ta(≡CCMe₃)(CH₂CMe₃)₃]

-

Materials: Ta(CHCMe₃)(CH₂CMe₃)₃, n-butyllithium, N,N,N',N'-tetramethylethylenediamine (TMEDA), pentane.

-

Procedure:

-

In a nitrogen-filled glovebox, dissolve Ta(CHCMe₃)(CH₂CMe₃)₃ in pentane.

-

Add an equimolar amount of TMEDA to the solution.

-

Cool the solution to -78 °C.

-

Slowly add one equivalent of a standardized solution of n-butyllithium in hexane to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product precipitates from the solution as a crystalline solid.

-

Isolate the product by filtration, wash with cold pentane, and dry under vacuum.

-

α-Hydrogen Abstraction from Alkyl Ligands

Another important synthetic route involves the intramolecular α-hydrogen abstraction from an alkyl ligand. This process is often promoted by creating a sterically crowded and electronically unsaturated metal center. For instance, the treatment of TaCl₅ with five equivalents of neopentyllithium leads to the formation of the neopentylidene complex Ta(CHCMe₃)(CH₂CMe₃)₃ via a proposed intermediate that undergoes α-hydrogen abstraction.

Structural and Spectroscopic Characterization

The definitive characterization of tantalum carbyne complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tantalum-carbon triple bond. The Ta≡C bond distance is typically in the range of 1.75-1.85 Å, significantly shorter than a Ta=C double bond (around 1.95-2.05 Å) and a Ta-C single bond (around 2.15-2.25 Å). The Ta≡C-R angle is generally close to linear, as expected for an sp-hybridized carbyne carbon.

| Complex | Ta≡C Bond Length (Å) | Ta≡C-R Angle (°) | Reference |

| [Li(dmp)][Ta(≡CCMe₃)(CH₂CMe₃)₃] | 1.76(2) | 165(1) | |

| (tBuO)₃Ta(≡CCMe₃) | 1.847(6) | 177.9(5) | |

| [Ta(≡CPh)(CO)₂(PMe₃)₃] | 1.85(1) | 173(1) |

dmp = N,N'-dimethylpiperazine

NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying the carbyne carbon. The resonance for the carbyne carbon typically appears in the downfield region of the spectrum, often between δ 250 and 350 ppm. This significant deshielding is a characteristic feature of the sp-hybridized carbon in the carbyne ligand. ¹H NMR spectroscopy is useful for characterizing the organic ligands attached to the tantalum center.

| Complex | ¹³C NMR (δ, ppm) of Ta≡C | ¹H NMR (δ, ppm) of Ta≡C-R |

| [Li(tmeda)][Ta(≡CCMe₃)(CH₂CMe₃)₃] | ~330 | 1.25 (s, 9H) |

| (tBuO)₃Ta(≡CCMe₃) | 295.4 | 1.33 (s, 9H) |

Infrared Spectroscopy

Infrared (IR) spectroscopy can provide evidence for the Ta≡C triple bond, although the stretching vibration (ν(Ta≡C)) is often weak and can be difficult to assign definitively. It typically appears in the region of 1300-1400 cm⁻¹.

Reactivity of Tantalum Carbyne Complexes

Tantalum carbyne complexes exhibit a rich and diverse reactivity, primarily centered around the highly reactive metal-carbon triple bond.

Alkyne Metathesis

While tungsten and molybdenum alkylidyne complexes are the most well-known catalysts for alkyne metathesis, tantalum carbynes can also participate in related transformations. The general mechanism is believed to involve the formation of a metallacyclobutadiene intermediate.

Caption: A simplified catalytic cycle for alkyne metathesis.

Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the carbyne carbon in some tantalum complexes allows for reactions with electrophiles, leading to the formation of new carbon-carbon bonds. These reactions are of significant interest in organic synthesis.

Reactions with Unsaturated Molecules

Tantalum carbyne complexes can react with a variety of unsaturated molecules, such as alkenes, alkynes, and carbon monoxide, through cycloaddition and insertion reactions. These transformations can lead to the formation of novel organometallic structures and organic products.

Tantalum Carbyne Chemistry and Drug Development: An Emerging Frontier

While the direct application of tantalum carbyne complexes in drug development is still in its nascent stages, recent research has highlighted the potential of organotantalum compounds as anticancer agents. A 2019 study reported the development of organometallic tantalum complexes with significant anticancer activity against various tumor cell lines, including osteosarcoma, colorectal cancer, and ovarian cancer.[1] Importantly, these complexes exhibited reduced toxicity towards healthy cells, suggesting a favorable therapeutic window.[1]

Although the specific structures of the most active tantalum complexes in this study were not disclosed as carbyne complexes, this research opens up an exciting new avenue for the field. The unique electronic and steric properties of tantalum carbyne complexes could be leveraged to design novel therapeutic agents with unique mechanisms of action. The high reactivity of the Ta≡C bond could be harnessed for targeted drug delivery or for the in-situ generation of cytotoxic species within cancer cells.

Logical Relationship: From Basic Research to Potential Application

Caption: The progression from fundamental discovery to potential therapeutic application.

Conclusion and Future Outlook

The chemistry of tantalum carbynes has evolved significantly since its inception in the 1970s. From the initial curiosity-driven synthesis of the first examples to the ongoing exploration of their reactivity and potential applications, these high-valent organometallic species continue to captivate and challenge chemists. The field is poised for further growth, with opportunities in catalysis, materials science, and, as recent discoveries suggest, medicinal chemistry. For researchers, scientists, and drug development professionals, the unique properties of the tantalum-carbon triple bond offer a rich and largely untapped resource for innovation. As synthetic methodologies become more refined and our understanding of their reactivity deepens, the tantalizing prospect of harnessing tantalum carbyne chemistry for the development of new therapeutics and technologies becomes increasingly attainable.

References

A Guide to High-Valent Tantalum Organometallics: Synthesis, Properties, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of high-valent tantalum organometallic complexes. Tantalum, in its +5 oxidation state, forms a diverse array of organometallic compounds with unique reactivity, finding applications in catalysis and organic synthesis. This document details their synthesis, structural characterization, and key reaction mechanisms.

Spectroscopic and Structural Characterization

High-valent tantalum organometallics are primarily characterized using a suite of spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with single-crystal X-ray diffraction, are indispensable tools for elucidating the structure and bonding in these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to determine the structure of the organic ligands bound to the tantalum center. The chemical shifts provide information about the electronic environment of the nuclei. For certain complexes, ¹⁸¹Ta NMR can also be employed, though its application is less common due to the quadrupolar nature of the ¹⁸¹Ta nucleus.[1]

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for High-Valent Tantalum Complexes

| Compound/Fragment | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Ta(OMe)₅ | CD₂Cl₂ | 4.31 (terminal OCH₃), 4.05 (bridging OCH₃) | 60.4, 58.2, 57.1 (Ta-OCH₃), 55.1 (adsorbed methanol) | [2] |

| Cp*TaCl₃[N₂N(Me)C(COOMe)C(COO)] | - | - | - | [3] |

| [Ta(CNN)(O-t-Bu)₂(H₂C=CH₂)] | - | - | - | [3] |

| Ta(CHtBu)(CH₂tBu)₃ | - | - | - | [4] |

| Ta(O)(CH₂tBu)₃ | Toluene-d₈ | 0.55 (CH₂), 1.12 (tBu) | 104.3 (TaCH₂), 35.1 (C(CH₃)₃), 34.4 (C(CH₃)₃) | [4] |

| [PNP]TaCl₃ | - | - | - | [5] |

| (thf)₂Cl₃Ta=CHCMe₂Ph | thf-d₈ | 7.54 (o-Ar), 7.26 (m-Ar), 7.13 (p-Ar), 4.06 (CH), 1.67 (CH₃) | 251.7 (CH), 149.5 (ipso-Ar), 128.7 (m-Ar), 126.6 (p-Ar), 126.4 (o-Ar), 54.8 (CMe₂Ph) | [5] |

Note: Cp = pentamethylcyclopentadienyl; PNP = a pincer ligand; CNN = a tridentate ligand; thf = tetrahydrofuran.*

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying specific functional groups within a molecule. For instance, the stretching frequencies of metal-hydride and metal-carbonyl bonds are characteristic and provide direct evidence for the presence of these ligands.[6]

Table 2: Selected Infrared (IR) Spectroscopic Data

| Compound/Fragment | Stretching Frequency (ν, cm⁻¹) | Assignment | Reference |

| Supported Tantalum Nitride NPs | ~3300, 1630 | Adsorbed H₂O | [2] |

| Supported Tantalum Nitride NPs | 1550 | Si-NH₂ | [2] |

| [Ta(CH₂tBu)₃IrCp(H)₂] | 2061 | ν(Ir-H) | [4] |

| [Ta(CH₂tBu)₃OsCp(μ-H)₃] | 1961 | ν(M-H) | [4] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry. This technique has been crucial in confirming the structures of numerous high-valent tantalum organometallic complexes.

Table 3: Selected X-ray Crystallographic Data for High-Valent Tantalum Complexes

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [(η⁵-C₅H₅)₂TaH·AlH₂(O(CH₂)₃CH₃)]₂ | Monoclinic | P2₁/c | a = 7.534(2) Å, b = 11.433(1) Å, c = 17.733(2) Å, β = 100.15(1)° | [3] |

| [TaCp·Cp′(H)(η²-CH₂-CMe₂-o-C₆H₄)] | Monoclinic | P2₁/c | a = 8.976(1) Å, b = 16.596(1) Å, c = 17.929(1) Å, β = 99.26(1)° | [3] |

| Cp*TaCl₂[N₃C₂(COOMe)₂][N₂N(Me)-C(COOMe)C(COO)] | - | - | - | [3] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of high-valent tantalum organometallics often starts from commercially available tantalum pentahalides, such as TaCl₅.[7] These precursors can be reacted with a variety of organic nucleophiles, including Grignard reagents and organolithium compounds, to install carbon-tantalum bonds. The use of cyclopentadienyl (Cp) and its derivatives, like pentamethylcyclopentadienyl (Cp*), is a common strategy to stabilize the high-valent tantalum center.[7][8]

General Synthesis of Tantalum Alkylidene Complexes

Tantalum alkylidene complexes are a significant class of compounds that participate in olefin metathesis and other catalytic transformations.[7] A general route to their synthesis involves the reaction of a trialkyltantalum dichloride with an alkyllithium reagent. This process proceeds through an unstable tetraalkyl-monochloro intermediate, which then undergoes α-hydrogen elimination.[7]

Experimental Protocol: Synthesis of a Generic Tantalum Alkylidene Complex

-

Preparation of Trialkyltantalum Dichloride: Start with a solution of TaCl₅ in a suitable anhydrous, aprotic solvent (e.g., diethyl ether, toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Alkylation: Cool the solution to a low temperature (typically -78 °C) and add three equivalents of an appropriate Grignard or alkyllithium reagent dropwise.

-

Formation of the Alkylidene: To the resulting trialkyltantalum dichloride, add one equivalent of a suitable alkyllithium reagent at low temperature. The reaction mixture is then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under vacuum, and the crude product is purified by recrystallization or chromatography.

Caution: Organometallic reagents are often pyrophoric and moisture-sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques.

Reaction Mechanisms and Catalytic Cycles

High-valent tantalum organometallics are known to participate in a variety of important chemical transformations. Understanding the underlying mechanisms is crucial for the rational design of new catalysts and synthetic methods.

Hydroaminoalkylation

Hydroaminoalkylation is an atom-economical method for the formation of C-C bonds by reacting an amine with an alkene.[9] Tantalum complexes can catalyze this reaction, and a proposed mechanism involves the formation of a tantalaziridine intermediate.[9]

Caption: Proposed mechanism for tantalum-catalyzed hydroaminoalkylation.

Formation of Benzylidene Complexes via α-Hydrogen Abstraction

The thermolysis of dibenzyl tantalum complexes can lead to the formation of benzylidene complexes through an α-hydrogen abstraction mechanism. This intramolecular process is a key step in the synthesis of certain tantalum alkylidene catalysts.

Caption: Formation of a tantalum benzylidene complex via α-hydrogen abstraction.

C-H Activation Mechanisms

Tantalum complexes, like other early transition metals, can activate C-H bonds through mechanisms such as σ-bond metathesis.[10] This elementary step is fundamental to many catalytic cycles involving the functionalization of unreactive C-H bonds.

Caption: Generalized σ-bond metathesis mechanism for C-H activation by a tantalum complex.

Conclusion

High-valent tantalum organometallic chemistry is a rich and expanding field. The ability of tantalum to mediate a variety of chemical transformations, from C-C bond formation to C-H activation, makes these complexes highly valuable in both academic research and industrial applications. This guide has provided a foundational understanding of their synthesis, characterization, and reactivity, offering a starting point for further exploration and innovation in this exciting area of chemistry.

References

- 1. NMR Periodic Table: Tantalum NMR [imserc.northwestern.edu]

- 2. From single-site tantalum complexes to nanoparticles of Ta x N y and TaO x N y supported on silica: elucidation of synthesis chemistry by dynamic nuclear polarization surface enhanced NMR spectroscopy and X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CO2 cleavage by tantalum/M (M = iridium, osmium) heterobimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organotantalum chemistry - Wikipedia [en.wikipedia.org]

- 8. Polynuclear tantalum( v ) coordination complexes: from dinuclear {Ta 2 O} to octanuclear {Ta 8 O 12 } oxo species connected through aryl monotopic car ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00444F [pubs.rsc.org]

- 9. Tantalum ureate complexes for photocatalytic hydroaminoalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Heterobimetallic Tantalum Alkylidyne Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the exploration of novel tantalum alkylidyne precursors, focusing on their synthesis, characterization, and unique reactivity. The information presented is compiled from recent advancements in the field, providing a comprehensive resource for researchers engaged in organometallic chemistry, catalysis, and materials science.

Introduction

Tantalum alkylidyne complexes are powerful intermediates in chemical synthesis and catalysis. Recent research has focused on the development of heterobimetallic systems to tune the electronic properties and reactivity of the tantalum-carbon triple bond. This guide specifically examines the synthesis and characterization of novel tantalum/coinage metal (Cu, Ag, Au) heterobimetallic complexes, which exhibit unusual tautomeric behavior.

Synthesis of Tantalum Alkylidyne Precursors

A salt metathesis strategy is employed to synthesize these rare heterobimetallic complexes. The foundational precursor, a lithium tantalacyclobutane, is first synthesized and then reacted with a coinage metal chloride complex.

This procedure is adapted from a published method.[1]

-

To a 10 mL orange pentane solution of [Ta(CH₂tBu)₃(CHtBu)] (500 mg, 1.08 mmol, 1.0 equiv) and THF (0.35 mL, 4.32 mmol, 4.0 equiv), a 0.77 mL hexane solution of n-BuLi (1.6 M, 1.23 mmol, 1.1 equiv) is added dropwise at -40 °C.

-

The resulting solution is stirred at room temperature for 1 hour.

-

The volatiles are removed under vacuum, yielding a yellow solid.

-

The solid is dissolved in a minimum amount of pentane (ca. 5 mL) and filtered to remove any insoluble impurities.

-

The filtrate is concentrated and cooled to -40 °C to afford the product as a yellow crystalline solid.

-

A 10 mL pentane solution of [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] (300 mg, 0.49 mmol, 1.0 equiv) is added dropwise at room temperature to a suspension of (IPr)CuCl (237 mg, 0.49 mmol, 1.0 equiv) in 4 mL of pentane.[1]

-

The resulting solution is stirred at room temperature for 1 hour.

-

The solution is filtered to remove the white LiCl precipitate.

-

The volatiles are removed under vacuum, yielding 2-Cu as an orange solid with a 93% yield.[1]

A similar procedure can be followed for the synthesis of the silver (Ag) and gold (Au) analogues.

Characterization Data

The synthesized complexes have been extensively characterized using various spectroscopic and analytical techniques. Key quantitative data are summarized below.

| Compound | Solvent | δ (¹H NMR) [ppm] | δ (¹³C{¹H} NMR) [ppm] |

| 2-Cu | C₆D₆ | 0.68 (s, 6H, CH₂), 1.28 (s, 27H, C(CH₃)₃) | 286.52 (Ta≡C), 185.57 (CNHC) |

| Equilibrium Mixture of 2-Cu and 3-Cu | C₆D₆ | Not fully resolved | Not fully resolved |

| 2-Au | C₆D₆ | Not specified | Not specified |

| 3-Au | toluene-d⁸ (253 K) | Not specified | Not specified |

| 2-Ag | C₆D₆ | Not specified | Not specified |

| Equilibrium Mixture of 2-Ag and 3-Ag | C₆D₆ | Not specified | Not specified |

Data sourced from[1][2]. Due to the dynamic equilibrium and signal broadening at room temperature for some complexes, not all signals are fully resolved or reported.

| Compound | Ta-C1 Bond Length (Å) | Comments |

| 2-Cu | 1.844(2) | Similar to terminal tantalum alkylidynes, indicating significant triple bond character.[1] |

This bond length is notably shorter than that observed in ditantalum μ-alkylidyne species (1.93–1.99 Å) and tantalum neopentylidene complexes (1.90–2.03 Å).[1]

Reaction Pathways and Logical Relationships

The interaction of the coinage metal with the tantalum alkylidyne moiety induces a rare alkylidyne-alkyl to bis-alkylidene tautomerism. This equilibrium is influenced by the nature of the coinage metal.

The π-bonding of the Group 11 metal to the tantalum-carbon bond is the driving force for this tautomerism.[1][2] The position of the equilibrium is dependent on the coinage metal, shifting further towards the bis-alkylidene tautomer as one moves down the group (Cu < Ag < Au).[1][2]

Further Reactivity

These novel heterobimetallic complexes also exhibit interesting reactivity with carbon dioxide, leading to a deoxygenative carbyne transfer and the formation of rare coinage metal ketenyl species.[1][2] This reactivity highlights the potential of these precursors in C-O bond activation and the synthesis of valuable organometallic intermediates.

Conclusion

The synthesis of heterobimetallic tantalum alkylidyne complexes represents a significant advancement in the field, providing access to novel structures with unique reactivity. The ability to tune the tautomeric equilibrium by varying the coinage metal opens up new avenues for the design of catalysts and reagents for organic synthesis. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers seeking to explore and expand upon these findings.

References

Methodological & Application

Application Notes and Protocols for Tantalum Methylidyne Catalyzed Olefin Metathesis Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting olefin metathesis reactions catalyzed by tantalum alkylidene complexes. While tantalum catalysts were pivotal in the early mechanistic understanding of olefin metathesis, their application has been less widespread than their molybdenum and ruthenium counterparts due to their high reactivity and sensitivity. However, for specific applications, such as the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins, they exhibit unique activity. This document focuses on a well-characterized tantalum neopentylidene complex bearing bulky phenoxide ligands.

Catalyst Information

The primary catalyst discussed in these notes is a tantalum(V) neopentylidene complex stabilized by bulky phenoxide ligands.

Catalyst: Ta(CHtBu)(DIPP)3(THF)

-

Description: A tantalum alkylidene complex where DIPP is the 2,6-diisopropylphenoxide ligand and THF is a coordinated tetrahydrofuran molecule.

-

Key Features: This catalyst is active in olefin metathesis but can be short-lived with acyclic olefins. It is particularly effective for the ring-opening metathesis polymerization of strained cyclic olefins like norbornene.

Data Presentation

The following tables summarize the quantitative data for olefin metathesis reactions catalyzed by Ta(CHtBu)(DIPP)3(THF).

Table 1: Metathesis of Acyclic Olefins

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion/Yield | Notes |

| cis-2-Pentene | Not specified | Not specified | Not specified | < 15 min | Equilibrium reached (100 equiv) | Catalyst activity is reported to be short-lived.[1] |

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

| Monomer to Catalyst Ratio | Solvent | Temperature (°C) | Time | Polymer Yield (%) | Polydispersity Index (PDI) |

| 100:1 | Toluene | 25 | 1 h | >95 | 1.04 |

| 200:1 | Toluene | 25 | 1 h | >95 | 1.05 |

Data in Tables 1 and 2 are compiled from narrative descriptions in the cited literature and may not represent optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Tantalum Neopentylidene Catalyst Ta(CHtBu)(DIPP)3(THF)

This protocol is adapted from the literature and should be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.

Materials:

-

Ta(CHtBu)(THF)2Cl3

-

Lithium 2,6-diisopropylphenoxide (LiDIPP)

-

Anhydrous diethyl ether

-

Anhydrous pentane

-

Schlenk flasks and other appropriate glassware

Procedure:

-

In a glovebox, dissolve Ta(CHtBu)(THF)2Cl3 in anhydrous diethyl ether.

-

Slowly add a solution of 3 equivalents of LiDIPP in diethyl ether to the tantalum solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under vacuum.

-

Extract the residue with pentane and filter to remove lithium chloride.

-

Concentrate the pentane solution and cool to -40 °C to crystallize the product.

-

Isolate the yellow crystalline product, Ta(CHtBu)(DIPP)3(THF).

Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This protocol provides a general method for the ROMP of norbornene using the tantalum catalyst. All manipulations should be carried out under an inert atmosphere.

Materials:

-

Ta(CHtBu)(DIPP)3(THF) catalyst

-

Norbornene

-

Anhydrous toluene

-

Methanol (for quenching)

-

Schlenk tube or vial with a stir bar

Procedure:

-

In a glovebox, prepare a stock solution of the Ta(CHtBu)(DIPP)3(THF) catalyst in anhydrous toluene.

-

In a separate vial, dissolve the desired amount of norbornene in anhydrous toluene.

-

Rapidly inject the catalyst stock solution into the stirred solution of norbornene at 25 °C. The monomer to catalyst ratio can be varied (e.g., 100:1 or 200:1).

-

Allow the reaction to proceed for 1 hour. The solution will become viscous as the polymer forms.

-

Quench the reaction by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the white, fibrous polymer by filtration, wash with methanol, and dry under vacuum.

-

The polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity.

Visualizations

Catalytic Cycle for Tantalum-Catalyzed Olefin Metathesis

The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis as it applies to the tantalum neopentylidene catalyst.

Caption: Chauvin mechanism for olefin metathesis catalyzed by a tantalum alkylidene complex.

Experimental Workflow for ROMP of Norbornene

The following diagram outlines the key steps in the experimental procedure for the ring-opening metathesis polymerization of norbornene.

Caption: Experimental workflow for the ROMP of norbornene.

References

Applications of Tantalum Carbyne Complexes in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tantalum carbyne complexes are emerging as powerful reagents in organic synthesis, offering unique reactivity for the construction of complex molecular architectures. Their high reactivity, stemming from the metal-carbon triple bond, enables transformations that are often challenging with other catalytic systems. This document provides an overview of selected applications and detailed experimental protocols for the use of tantalum carbyne complexes in organic synthesis.

Application Note 1: Synthesis of Heterobimetallic Complexes via Salt Metathesis

Tantalum alkylidyne complexes can serve as versatile precursors for the synthesis of novel heterobimetallic complexes. These bimetallic species can exhibit unique reactivity stemming from the interplay between the two different metal centers. One common synthetic strategy is salt metathesis, where a lithium-containing tantalum alkylidyne complex reacts with a metal halide to form a new metal-metal bond and lithium halide as a byproduct.

Quantitative Data:

| Product | Starting Tantalum Complex | Reagent | Solvent | Yield (%) |

| [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] | (IPr)AgCl | Pentane | 92 |

Table 1: Synthesis of a Tantalum/Silver Heterobimetallic Complex.

Experimental Protocol: Synthesis of [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)][1]

This protocol describes the synthesis of a tantalum/silver heterobimetallic complex from a lithium-tantalum alkylidyne precursor.

Materials:

-

[Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] (200 mg, 0.32 mmol, 1.0 equiv)

-

(IPr)AgCl (168.6 mg, 0.32 mmol, 1.0 equiv) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Pentane (10 mL)

Procedure:

-

In a glovebox, suspend (IPr)AgCl in 4 mL of pentane in a vial.

-

In a separate vial, dissolve [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] in 6 mL of pentane.

-

Add the solution of the tantalum complex dropwise to the suspension of the silver complex at room temperature.

-

Stir the resulting solution at room temperature for 1 hour.

-

Filter the solution to remove the white precipitate of LiCl.

-

Remove the volatiles from the filtrate under vacuum to yield the product, [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)], as an orange solid.

-

For crystallization, slowly recrystallize the product from a saturated pentane solution at -40 °C over 16 hours to obtain orange block single crystals.

Expected Yield: 280 mg (92%)

Logical Relationship Diagram:

Caption: Synthetic workflow for the preparation of a heterobimetallic complex.

Application Note 2: Tantalum Carbyne Complexes in Alkyne Metathesis

Tantalum carbyne complexes, analogous to their well-studied molybdenum and tungsten counterparts, are active catalysts for alkyne metathesis. This reaction involves the cleavage and reformation of carbon-carbon triple bonds, providing a powerful tool for the synthesis of complex alkynes and polymers. While detailed protocols for catalytic applications of tantalum carbynes are less common in the literature compared to Mo and W, the fundamental steps of the accepted mechanism provide a framework for their application.

Reaction Principle:

The catalytic cycle is generally believed to proceed through a tantalacyclobutadiene intermediate, formed from the [2+2] cycloaddition of an alkyne to the tantalum carbyne. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkyne and regenerate a tantalum carbyne complex, thus propagating the catalytic cycle.

Conceptual Experimental Protocol for a Catalytic Alkyne Metathesis Reaction:

This conceptual protocol outlines the general procedure for a cross-metathesis reaction between two alkynes using a tantalum carbyne catalyst.

Materials:

-

Tantalum carbyne complex (e.g., a derivative of [(tBuCH₂)₃Ta≡C-tBu]) (0.01-0.1 mol%)

-

Alkyne 1 (1.0 equiv)

-

Alkyne 2 (1.0-1.2 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, benzene)

Procedure:

-

In a glovebox, dissolve the tantalum carbyne complex in the chosen solvent in a Schlenk flask equipped with a reflux condenser.

-

Add Alkyne 1, followed by Alkyne 2 to the catalyst solution.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, ¹H NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the catalyst by exposing the reaction mixture to air or by adding a small amount of an aldehyde or ketone.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Signaling Pathway Diagram (Catalytic Cycle):

Caption: Proposed catalytic cycle for alkyne metathesis.

Future Outlook

The exploration of tantalum carbyne complexes in organic synthesis is still in its early stages. Future research will likely focus on the development of more stable and selective catalysts, as well as the expansion of their application to a wider range of organic transformations, including C-H activation and cycloaddition reactions. The unique electronic properties of tantalum suggest that its carbyne complexes may offer complementary reactivity to the more established molybdenum and tungsten systems, opening up new avenues for the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.

Application Notes and Protocols: Tantalalum Alkylidynes in Fine Chemical Production

For Researchers, Scientists, and Drug Development Professionals

Introduction